molecular formula C20H30Cl2N4O B1670298 Desmethyl cariprazine CAS No. 839712-15-1

Desmethyl cariprazine

Cat. No.: B1670298
CAS No.: 839712-15-1
M. Wt: 413.4 g/mol
InChI Key: WMQLLTKSISGWHQ-UHFFFAOYSA-N
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Description

Desmethyl cariprazine (DCAR) is a primary active metabolite of the atypical antipsychotic cariprazine, a dopamine D3-preferring D2/D3 receptor partial agonist approved for schizophrenia and bipolar disorder . DCAR, along with its secondary metabolite dithis compound (DDCAR), contributes significantly to the therapeutic effects and safety profile of cariprazine. Both metabolites exhibit receptor-binding affinities and functional activities similar to the parent drug, particularly at dopamine D2/D3 and serotonin 5-HT1A receptors . Pharmacokinetically, DCAR has a shorter half-life (1–2 days) compared to cariprazine (2–4 days) and DDCAR (1–3 weeks), which underpins its role in early efficacy and side effects, while DDCAR drives sustained therapeutic activity .

Properties

IUPAC Name

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQLLTKSISGWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839712-15-1
Record name Desmethyl cariprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL CARIPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Demethylation of Cariprazine Precursors

A patent describing cariprazine synthesis (CN112533908A) reveals that the parent compound is synthesized via acylation of a piperazine intermediate (Compound I) with dimethylcarbamoyl chloride in the presence of inorganic bases like potassium carbonate. To produce DCAR, this process could be adapted by substituting dimethylcarbamoyl chloride with a monomethyl or non-methylated carbamoyl reagent. For example, using methylcarbamoyl chloride instead might yield a single methyl group, but such approaches remain speculative due to the lack of explicit documentation in available literature.

The original cariprazine synthesis achieves a purity of 99.5% with ≤0.1% impurities. Applying similar quality control measures to DCAR synthesis would necessitate rigorous chromatographic purification to isolate the demethylated product from residual starting materials or byproducts.

Enzymatic Demethylation Techniques

Preclinical studies indicate that DCAR is generated through cytochrome P450-mediated oxidation of cariprazine. In vitro systems using human liver microsomes or recombinant CYP enzymes could theoretically produce DCAR, though scaling this method for industrial use presents challenges, including low yield and high costs. Enzymatic demethylation is further complicated by the coexistence of multiple metabolites (e.g., DDCAR), requiring advanced separation techniques such as high-performance liquid chromatography (HPLC).

Analytical and Process Challenges in DCAR Synthesis

Impurity Control

The synthesis of cariprazine involves managing disubstituted condensation impurities, which arise during acylation and increase with reaction time. For DCAR, analogous impurities could form if demethylation is incomplete or if side reactions introduce structural deviations. Patent data from cariprazine synthesis show that optimizing reaction time (e.g., 13–15 hours) and temperature (15–30°C) minimizes impurities to ≤0.1%. Similar parameters would likely benefit DCAR synthesis, though empirical validation is needed.

Solvent and Base Selection

Cariprazine’s synthesis employs dichloromethane as a reaction solvent and sodium/potassium carbonate as bases. These conditions favor high yields and purity, but DCAR’s lower lipophilicity may necessitate polar aprotic solvents (e.g., tetrahydrofuran) to enhance solubility. Furthermore, weaker bases like sodium bicarbonate could mitigate over-demethylation, a risk when using strong bases such as sodium hydroxide.

Comparative Data on Reaction Conditions

Table 1 summarizes key parameters from cariprazine synthesis patents, which inform potential adaptations for DCAR preparation.

Parameter Cariprazine Synthesis Proposed DCAR Adaptation
Reagent Dimethylcarbamoyl chloride Methylcarbamoyl chloride
Base K₂CO₃ (10% aqueous) NaHCO₃ (5% aqueous)
Solvent Dichloromethane Tetrahydrofuran
Reaction Time 13–15 hours 8–10 hours
Impurity Content ≤0.1% ≤0.3% (estimated)

Note: DCAR adaptations are theoretical and require experimental validation.

Industrial-Scale Considerations

The cariprazine synthesis protocol in Example 5 of CN112533908A achieves an 85% yield at the kilogram scale, demonstrating feasibility for large production. Scaling DCAR synthesis would require analogous infrastructure, though adjustments to crystallization solvents (e.g., substituting n-heptane with ethyl acetate) might improve DCAR’s precipitation efficiency. Additionally, continuous flow chemistry could enhance reaction control and reduce byproduct formation.

Chemical Reactions Analysis

Types of Reactions: Desmethyl cariprazine undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Desmethyl cariprazine has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical studies to understand the metabolic pathways of cariprazine.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and bipolar disorder.

    Industry: Utilized in the development of pharmaceutical formulations and stability studies

Mechanism of Action

Desmethyl cariprazine exerts its effects through partial agonism at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as manic and depressive episodes associated with bipolar disorder .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Comparison of Cariprazine, DCAR, and DDCAR

Parameter Cariprazine Desmethyl Cariprazine (DCAR) Dithis compound (DDCAR)
Half-life 2–4 days 1–2 days 1–3 weeks
Metabolism Enzymes CYP3A4 > CYP2D6 CYP3A4 CYP3A4
Plasma Exposure (SS) Moderate ~30–40% of parent 2–3× higher than parent
Receptor Selectivity D3 > D2 (6–8×) D3 > D2 (21×) D3 > D2 (25×)

SS = steady state

DCAR and DDCAR collectively extend cariprazine’s therapeutic window, with DDCAR’s prolonged half-life enabling once-daily dosing and reducing rebound psychosis risk after discontinuation .

Receptor Binding and Functional Activity

Table 2: Receptor Affinity (Ki Values) and Functional Profiles

Compound D3 (nM) D2 (nM) 5-HT1A (nM) 5-HT2A/2B (nM) Functional Activity
Cariprazine 0.085 0.49 2.6 18.8 / 0.58 D2/D3 partial agonist; 5-HT1A partial agonist
DCAR ~0.1* ~2.1* ~3* ~20* Similar to cariprazine, higher D3 selectivity
DDCAR ~0.09* ~2.3* ~2.8* ~19* Lower D2 intrinsic activity vs. cariprazine
Aripiprazole 1.6 0.34 5.6 3.4 / 0.3 D2/D3 partial agonist

Estimated from relative selectivity data

DCAR and DDCAR demonstrate 21- and 25-fold higher selectivity for D3 over D2 receptors, respectively, compared to cariprazine’s 6–8× preference . This enhanced D3 selectivity may translate to improved efficacy in negative and cognitive symptoms of schizophrenia, as D3 receptors are concentrated in limbic regions .

Biological Activity

Desmethyl cariprazine (DCAR) is a significant metabolite of cariprazine, a third-generation antipsychotic medication primarily used for treating schizophrenia and bipolar disorder. Understanding the biological activity of DCAR is crucial as it contributes to the overall therapeutic efficacy of cariprazine. This article delves into the pharmacological properties, receptor interactions, and clinical implications of this compound, supported by data tables and case studies.

Receptor Affinity and Activity

This compound exhibits notable affinity for several receptors, similar to its parent compound, cariprazine. The following table summarizes the receptor binding profiles and functional activities of DCAR:

Receptor Type Binding Affinity (Ki) Activity
D2 ReceptorLow nanomolar rangePartial Agonist
D3 ReceptorSubnanomolar rangePartial Agonist
5-HT1A ReceptorLow nanomolar rangePartial Agonist
5-HT2A ReceptorLow nanomolar rangeAntagonist
5-HT2B ReceptorLow nanomolar rangeAntagonist

DCAR shows a preference for D3 over D2 receptors, which is critical in modulating dopaminergic activity without causing excessive stimulation often associated with traditional antipsychotics .

In vitro studies have demonstrated that DCAR acts as a partial agonist at dopamine D2 and D3 receptors while functioning as an antagonist at serotonin 5-HT2A and 5-HT2B receptors. This unique receptor profile allows for balanced dopaminergic modulation, which is beneficial in treating both positive and negative symptoms of schizophrenia .

Pharmacokinetics

The pharmacokinetic properties of DCAR are essential for understanding its clinical efficacy. Key findings include:

  • Half-Life : The terminal half-life of DCAR ranges from 29.7 to 37.5 hours, indicating prolonged action in the body .
  • Steady State : Achieved within 1–2 weeks of administration, with significant accumulation noted after multiple doses .
  • Metabolism : Primarily metabolized via CYP3A4 and CYP2D6 pathways, with DCAR being a primary metabolite formed through demethylation of cariprazine .

Case Study 1: Schizophrenia Management

A case report described a 30-year-old male patient diagnosed with schizophrenia who had previously undergone various antipsychotic treatments without satisfactory symptom relief. After switching from haloperidol to cariprazine (which includes DCAR), the patient exhibited significant improvement in both cognitive and negative symptoms within three weeks. This case highlights the potential of DCAR in enhancing treatment outcomes for patients with complex psychiatric histories .

Case Study 2: Bipolar Disorder with Substance Abuse

Another study involved a young male patient with bipolar disorder and cocaine addiction. Following the introduction of cariprazine, the patient achieved abstinence from cocaine and reported improved mood stability and functioning. The favorable response underscores the efficacy of DCAR in addressing mood symptoms while mitigating substance use disorders .

Q & A

Q. What is the functional role of desmethyl cariprazine (DCAR) as a metabolite of cariprazine in receptor pharmacology?

DCAR is a major active metabolite of cariprazine, retaining partial agonist activity at dopamine D2 and D3 receptors. Unlike the parent compound, DCAR exhibits 21-fold selectivity for D3 over D2 receptors compared to cariprazine’s 6- to 8-fold selectivity. Methodologically, its activity can be assessed using [<sup>35</sup>S]GTPγS binding assays and cAMP modulation studies in transfected cell lines expressing human D2/D3 receptors .

Q. How does DCAR’s receptor affinity profile compare to cariprazine and di-desmethyl cariprazine (DDCAR)?

DCAR shows Ki values of 0.085 nM (D3) and 0.49 nM (D2), similar to cariprazine, but with higher D3 selectivity. DDCAR, the predominant metabolite at steady state, has even greater D3 selectivity (25-fold) and lower intrinsic activity at D2 receptors. Comparative analysis requires PET imaging with D3-preferring ligands (e.g., [<sup>11</sup>C]-(+)-PHNO) and in vitro functional assays .

Q. What are the pharmacokinetic (PK) characteristics of DCAR in humans?

DCAR reaches 30–40% of cariprazine’s systemic exposure at steady state, with a half-life of 2–4 days. Its accumulation is influenced by CYP3A4 metabolism, which converts cariprazine to DCAR and subsequently to DDCAR. Population PK modeling using nonlinear mixed-effects approaches (e.g., Phoenix WinNonlin) is critical to account for interindividual variability in CYP3A4 activity .

Q. What experimental models are suitable for studying DCAR’s neuropharmacology?

Preclinical models include:

  • In vitro : Radioligand competition assays (e.g., [<sup>3</sup>H]raclopride for D2, [<sup>3</sup>H]7-OH-DPAT for D3).
  • In vivo : Rodent behavioral paradigms (e.g., conditioned avoidance response for antipsychotic activity) and microdialysis for dopamine turnover analysis .

Advanced Research Questions

Q. How does DCAR’s D3/D2 receptor selectivity impact experimental design in schizophrenia research?

DCAR’s preferential D3 binding necessitates PET studies using D3-selective tracers (e.g., [<sup>11</sup>C]-(+)-PHNO) to isolate occupancy in D3-rich regions (e.g., globus pallidus). Dose-ranging studies must account for DCAR’s contribution to total active moieties, as DDCAR (with 3- to 6-fold higher exposure than cariprazine) dominates at steady state .

Q. What methodological challenges arise in quantifying DCAR’s contribution to cariprazine’s efficacy in clinical trials?

Key challenges include:

  • Temporal dissociation : DDCAR’s half-life (1–3 weeks) delays steady-state attainment, requiring trials ≥8 weeks for stable exposure.
  • Plasma-to-brain kinetics : Brain concentrations of DCAR/DDCAR relative to cariprazine remain uncharacterized; concurrent CSF sampling and PET imaging are recommended .

Q. How can translational studies address discrepancies between in vitro and in vivo receptor occupancy data for DCAR?

Discrepancies arise from differences in assay systems (e.g., [<sup>35</sup>S]GTPγS binding vs. in vivo PET). A hybrid approach combines:

  • Ex vivo autoradiography in rodent brains post-DCAR administration.
  • Emax modeling of plasma concentration-occupancy relationships using WinNonlin .

Q. What mechanisms underlie DCAR’s reduced intrinsic activity at D2 receptors compared to cariprazine?

Structural differences in the carbamoyl group may alter receptor conformational stabilization. Molecular dynamics simulations of DCAR-D2 complexes and functional assays measuring β-arrestin recruitment vs. G-protein activation can clarify this .

Q. How do CYP3A4 polymorphisms affect DCAR’s metabolic clearance in diverse populations?

CYP3A4*22 and *20 variants reduce enzyme activity, increasing DCAR exposure. Genotype-stratified PK studies are needed, particularly in pediatric populations (e.g., autism trials), where CYP3A4 ontogeny further complicates dosing .

Q. What strategies resolve contradictions in reported D2/D3 occupancy rates between PET studies?

Variability arises from ligand choice (e.g., [<sup>11</sup>C]raclopride vs. [<sup>11</sup>C]-(+)-PHNO) and regional analysis (striatum vs. extrastriatal areas). Harmonization using standardized imaging protocols and occupancy thresholds (e.g., ≥60% for therapeutic efficacy) is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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